2,5-Diacetylfuran

概要

説明

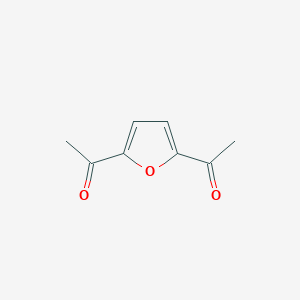

2,5-Diacetylfuran is an organic compound belonging to the furan family It is characterized by the presence of two acetyl groups attached to the 2 and 5 positions of the furan ring

作用機序

Target of Action

The primary targets of 2,5-Diacetylfuran are carbohydrates, specifically monosaccharides such as glucose and fructose . The compound interacts with these carbohydrates to produce high-value chemicals, contributing to the development of sustainable processes .

Mode of Action

This compound interacts with its targets through a series of chemical reactions. It is synthesized from furan and acetic anhydride through a two-step Friedel-Crafts reaction catalyzed by a common acid system under mild conditions . This interaction results in changes in the structure of the carbohydrates, leading to the formation of 2,5-diformylfuran (DFF) .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the conversion of carbohydrates to 2,5-diformylfuran (DFF). This process is facilitated by versatile homogeneous and heterogeneous catalysts . The conversion of carbohydrates to DFF is essential for the development of sustainable processes for producing high-value chemicals from biomass-derived carbohydrates .

Result of Action

The result of this compound’s action is the production of 2,5-diformylfuran (DFF), a significant platform chemical. DFF has many uses in furan-based polymers (as a monomer), macrocyclic ligands (oxasapphyrins), blue emitting fluorescent materials, and biologically active compounds . In particular, furan-based polymers are considered sustainable replacements of petrochemical-based polymers in the chemical industry .

生化学分析

Biochemical Properties

2,5-Diacetylfuran plays a significant role in biochemical reactions, particularly in the conversion of carbohydrates to 2,5-diformylfuran (DFF), a process that is essential for the development of sustainable processes for producing high-value chemicals from biomass-derived carbohydrates .

Cellular Effects

It is known that the compound influences cell function by participating in the conversion of carbohydrates, which are crucial components of cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its involvement in the conversion of carbohydrates to DFF. This process involves binding interactions with biomolecules, enzyme activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Current studies focus on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

This compound is involved in the metabolic pathways that convert carbohydrates to DFF. This process involves interactions with various enzymes and cofactors .

準備方法

Synthetic Routes and Reaction Conditions: 2,5-Diacetylfuran can be synthesized through a two-step Friedel-Crafts acylation reaction. The process involves the reaction of furan with acetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride, under mild conditions . The reaction proceeds through the formation of an intermediate, which is then further acylated to yield this compound.

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route as laboratory synthesis but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

化学反応の分析

Types of Reactions: 2,5-Diacetylfuran undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2,5-diformylfuran using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can yield 2,5-dihydroxyfuran when treated with reducing agents like sodium borohydride.

Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: 2,5-Diformylfuran.

Reduction: 2,5-Dihydroxyfuran.

Substitution: Various substituted furans depending on the nucleophile used.

科学的研究の応用

2,5-Diacetylfuran has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Research is ongoing to explore its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: It is being investigated for its potential use in drug development due to its unique chemical structure.

Industry: this compound is used in the production of polymers and other advanced materials.

類似化合物との比較

2,5-Dimethylfuran: A derivative of furan with two methyl groups instead of acetyl groups.

2,5-Diformylfuran: An oxidation product of 2,5-Diacetylfuran, used in the synthesis of polymers and other materials.

2,5-Dihydroxyfuran:

Uniqueness: this compound is unique due to its dual acetyl groups, which impart distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis.

生物活性

2,5-Diacetylfuran (DAF) is a compound that has garnered attention due to its various biological activities, particularly in the fields of pharmacology and toxicology. This article delves into the biological effects, mechanisms of action, and potential applications of DAF, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of furan, characterized by the presence of two acetyl groups at the 2 and 5 positions of the furan ring. Its chemical formula is , and it is known for its aromatic properties and potential as a bioactive compound.

Antimicrobial Properties

DAF has demonstrated significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentrations (MICs) for several bacterial strains were recorded, indicating its potential as a natural preservative in food products.

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 128 |

| Staphylococcus aureus | 64 |

| Candida albicans | 256 |

Cytotoxicity and Genotoxicity

Research has shown that DAF exhibits cytotoxic effects on various cancer cell lines. In vitro studies revealed that DAF induces apoptosis in human leukemia cells (HL-60) through the activation of caspase pathways. The compound's genotoxicity was assessed using the Ames test, which indicated that DAF does not exhibit mutagenic properties at non-cytotoxic concentrations.

The biological activities of DAF can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : DAF induces oxidative stress in cells, leading to increased ROS levels that contribute to apoptosis.

- Inhibition of Cellular Proliferation : DAF disrupts cell cycle progression in cancer cells, particularly affecting the G1 phase.

- Interaction with Cellular Targets : Studies suggest that DAF may interact with specific proteins involved in cell signaling pathways related to growth and survival.

Case Studies

- Anticancer Activity : A study conducted on breast cancer cell lines showed that DAF significantly reduced cell viability in a dose-dependent manner. The IC50 value was determined to be approximately 30 µM after 48 hours of treatment.

- Food Preservation : In food science research, DAF was tested as a natural preservative. Results indicated that it effectively inhibited microbial growth in meat products during storage, suggesting its application in food safety.

Toxicological Profile

While DAF exhibits promising biological activities, its safety profile must also be considered. Toxicological assessments indicate that at high doses, DAF can lead to liver toxicity in animal models. Long-term exposure studies are necessary to fully understand its safety margins.

特性

IUPAC Name |

1-(5-acetylfuran-2-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-5(9)7-3-4-8(11-7)6(2)10/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJULPPMMCXMWJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(O1)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10407546 | |

| Record name | 2,5-Diacetylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38071-72-6 | |

| Record name | 2,5-Diacetylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。